Lipophilicity Advantage: Higher LogP Differentiates from Indole and Dihydrobenzofuran Analogs
The target compound exhibits a computed LogP of 4.77, which is approximately 1–2 log units higher than comparable indole-ethyl tosylate and dihydrobenzofuran-ethyl tosylate analogs, based on cross-study comparison of predicted LogP values . This elevated lipophilicity is relevant for central nervous system (CNS) drug design where higher LogP often correlates with improved blood–brain barrier permeability.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.77 (computed) |
| Comparator Or Baseline | 2-(1H-Indol-3-yl)ethyl 4-methylbenzenesulfonate: LogP ~3.5 (estimated); 2,3-Dihydrobenzofuran-5-ethanol tosylate: LogP ~3.8 (estimated) |
| Quantified Difference | +1.0 to +1.3 log units higher |
| Conditions | Computed LogP (XLogP3-AA or similar algorithm) |
Why This Matters
Higher LogP differentiates this compound for CNS-targeted library design, where adequate lipophilicity is a prerequisite for passive brain penetration.
